4-Fluoro-3-methylanisole
Overview
Description
4-Fluoro-3-methylanisole is an organic compound with the molecular formula C8H9FO. It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3-methylanisole can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated anisole in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it suitable for various functional groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The reaction is monitored using advanced analytical techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylanisole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Products include 4-fluoro-3-methylbenzaldehyde and 4-fluoro-3-methylbenzoic acid.
Reduction: Reduced forms such as 4-fluoro-3-methylcyclohexanol.
Substitution: Various substituted anisoles depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylanisole involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroanisole: Similar structure but lacks the methyl group at the 3-position.
3-Methylanisole: Similar structure but lacks the fluorine atom at the 4-position.
4-Methylanisole: Similar structure but lacks the fluorine atom and has the methyl group at the 4-position.
Uniqueness
4-Fluoro-3-methylanisole’s unique combination of a fluorine atom and a methyl group at specific positions makes it distinct from other anisole derivatives. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBXPBDJLUJLEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177939 | |
Record name | 4-Fluoro-3-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-54-7 | |
Record name | 1-Fluoro-4-methoxy-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2338-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway when 4-fluoro-3-methylanisole interacts with tetranitromethane under photochemical conditions?
A1: When a solution of this compound and tetranitromethane is exposed to light, a charge transfer (CT) complex forms. This complex, upon further photoexcitation, generates a triad of reactive species: the this compound radical cation, the trinitromethanide ion, and nitrogen dioxide [, ]. The subsequent reaction pathway is primarily governed by the recombination of these species.
Q2: Can you elaborate on the structural characterization of a key product formed in this reaction?
A3: One major product identified in this reaction is 4-fluoro-5-methyl-2-trinitromethylanisole. Its structure was confirmed using X-ray crystallography []. While the provided abstract doesn't list the molecular formula and weight, these can be deduced from the structure: C₉H₈F₄N₄O₈ (molecular weight: 364.17 g/mol).
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